1-(6-Nitro-1,2-dihydroacenaphthylen-5-yl)ethanone

Description

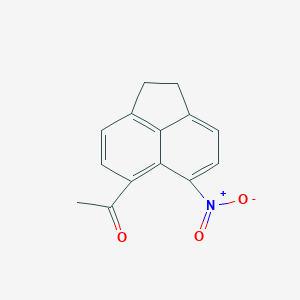

1-(6-Nitro-1,2-dihydroacenaphthylen-5-yl)ethanone is a bicyclic aromatic ketone featuring a nitro (-NO₂) substituent at the 6-position of the fused 1,2-dihydroacenaphthylene ring. The nitro group imparts electron-withdrawing effects, influencing reactivity and intermolecular interactions, while the dihydroacenaphthylene core contributes to its planar, conjugated structure .

Properties

IUPAC Name |

1-(6-nitro-1,2-dihydroacenaphthylen-5-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3/c1-8(16)11-6-4-9-2-3-10-5-7-12(15(17)18)14(11)13(9)10/h4-7H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NILUBKLGLNBQQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C2C(=CC=C3C2=C(CC3)C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80997146 | |

| Record name | 1-(6-Nitro-1,2-dihydroacenaphthylen-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80997146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7575-55-5 | |

| Record name | NSC144443 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144443 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS002920623 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144427 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(6-Nitro-1,2-dihydroacenaphthylen-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80997146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(6-Nitro-1,2-dihydroacenaphthylen-5-yl)ethanone typically involves the nitration of acenaphthene followed by a Friedel-Crafts acylation reaction. The nitration process introduces a nitro group into the acenaphthene structure, and the subsequent acylation reaction attaches an ethanone group to the nitro-substituted acenaphthene. Industrial production methods may involve optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-(6-Nitro-1,2-dihydroacenaphthylen-5-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro ketones.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a catalyst, and electrophiles for substitution reactions.

Scientific Research Applications

1-(6-Nitro-1,2-dihydroacenaphthylen-5-yl)ethanone has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(6-Nitro-1,2-dihydroacenaphthylen-5-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pathways involved may include oxidative stress and disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

1-(1,2-Dihydroacenaphthylen-5-yl)ethanone

- Structure : Lacks the nitro group at position 6.

- Applications : Used as a precursor for synthesizing substituted acenaphthene derivatives .

1-(5-Hydroxy-1,2-dihydroacenaphthylen-4-yl)ethanone (CAS 51144-93-5)

- Structure : Features a hydroxy (-OH) group at position 5 instead of the nitro group.

- Properties : The hydroxy group enhances hydrogen bonding capability, increasing solubility in polar solvents. The electron-donating nature of -OH contrasts with the electron-withdrawing nitro group, leading to divergent reactivity in electrophilic substitution reactions .

1-(5-Amino-2,4-dihydroxyphenyl)ethanone (CAS 5528-13-2)

- Structure: Contains amino (-NH₂) and hydroxyl (-OH) groups on a phenyl ring rather than a bicyclic system.

- Properties: The amino group increases nucleophilicity, making this compound reactive in coupling reactions. The phenyl ring’s smaller conjugated system reduces planarity compared to the dihydroacenaphthylene core .

1-(2-Amino-6-nitrophenyl)ethanone (CAS 56515-63-0)

- Structure: Combines nitro and amino groups on a phenyl ring.

- Properties: The opposing electronic effects of -NO₂ (electron-withdrawing) and -NH₂ (electron-donating) create a polarized aromatic system. This compound’s hazards include unstudied toxicological risks, necessitating precautions during handling .

Physical and Chemical Properties

Biological Activity

1-(6-Nitro-1,2-dihydroacenaphthylen-5-yl)ethanone is a compound belonging to the acenaphthene derivatives class. Its structure includes a nitro group and a ketone group, which contribute to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications in research, and comparative studies with related compounds.

- Molecular Formula : C₁₂H₉N₁O₂

- Molecular Weight : 241.24 g/mol

- CAS Number : 7575-55-5

Synthesis

The synthesis of this compound typically involves:

- Nitration of Acenaphthene : Introduction of the nitro group.

- Friedel-Crafts Acylation : Attachment of the ethanone group to the nitro-substituted acenaphthene.

These methods allow for the efficient production of the compound with high yield and purity .

The biological activity of this compound is primarily attributed to its interaction with cellular components through the following mechanisms:

- Bioreduction : The nitro group can be reduced to form reactive intermediates that interact with enzymes and receptors.

- Oxidative Stress Induction : The compound may induce oxidative stress, affecting cellular processes and leading to apoptosis in cancer cells .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown its effectiveness in inhibiting bacterial growth, suggesting potential applications in developing new antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses significant anticancer properties. The following table summarizes key findings from recent research:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Hep3B (Hepatoma) | 15 | Induction of apoptosis via oxidative stress |

| PC-3 (Prostate) | 20 | Interference with cell cycle progression |

| HUVEC (Control) | >100 | Minimal toxicity towards healthy cells |

The compound's selective toxicity towards cancer cells compared to normal cells highlights its potential as a therapeutic agent .

Comparative Studies

When compared to other acenaphthene derivatives, such as 1-Acetyl-2-nitroacenaphthene and 1-(6-Amino-1,2-dihydroacenaphthylen-5-yl)ethanone, this compound shows distinct biological profiles. The presence of the nitro group significantly enhances its cytotoxic effects while modifying other substituents alters its activity.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in cancer treatment:

- Study on Prostate Cancer : A combination treatment involving this compound and standard chemotherapy agents showed improved tumor regression rates compared to chemotherapy alone.

- Hypoxic Conditions : The compound demonstrated enhanced activity under hypoxic conditions commonly found in tumors, suggesting its potential for targeted therapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.